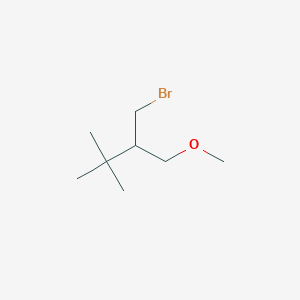
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with chloromethyl, dicyclopropyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 4,6-dicyclopropyl-2-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
科学的研究の応用
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The dicyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with molecular targets.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the dicyclopropyl and methyl groups, making it less sterically hindered and potentially more reactive.
4,6-Dicyclopropyl-2-methylpyridine: Lacks the chloromethyl group, reducing its ability to participate in nucleophilic substitution reactions.
2-Methylpyridine: A simpler structure with fewer substituents, leading to different chemical and biological properties.
Uniqueness
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
特性
分子式 |
C13H16ClN |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
3-(chloromethyl)-4,6-dicyclopropyl-2-methylpyridine |
InChI |
InChI=1S/C13H16ClN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3 |
InChIキー |
ZOVQYRJRKJQYKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)










![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)


